molecular formula C9H10FNO3 B13599933 2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid

2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B13599933
M. Wt: 199.18 g/mol
InChI Key: MOTTWIORYVJUGV-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the use of fluorobenzene derivatives as starting materials. The reaction typically proceeds through a series of steps, including nitration, reduction, and hydrolysis, to introduce the amino and hydroxyl groups onto the propanoic acid backbone.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize readily available starting materials and efficient reaction conditions. These methods are designed to maximize yield and minimize waste, making the production process economically viable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-fluorophenyl)propanoic acid
  • 2-Amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid

Uniqueness

2-Amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(3-fluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-2-5(4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)

InChI Key

MOTTWIORYVJUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(C(=O)O)N)O

Origin of Product

United States

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